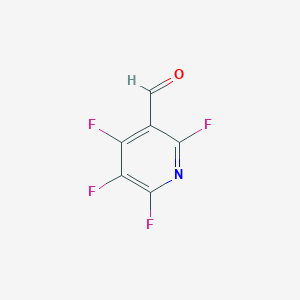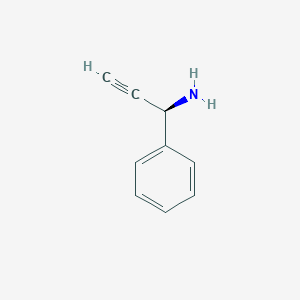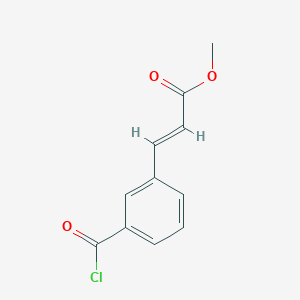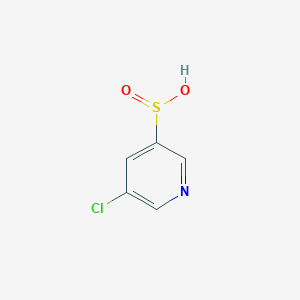
5-Chloropyridine-3-sulfinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloropyridine-3-sulfinic acid: is an organic compound with the molecular formula C5H4ClNO2S It is a derivative of pyridine, where the 5-position is substituted with a chlorine atom and the 3-position with a sulfinic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyridine-3-sulfinic acid typically involves the chlorination of pyridine derivatives followed by sulfonation. One common method includes the diazotization of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group to form pyridine-3-sulfonyl chlorides, which are then hydrolyzed to yield the sulfinic acid .
Industrial Production Methods: Industrial production methods for pyridine-3-sulfonic acids often involve the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by replacement of the chlorine atom with a sulfo group . This process can be scaled up for large-scale production, making it suitable for industrial applications.
化学反応の分析
Types of Reactions: 5-Chloropyridine-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often occur in the presence of bases like sodium hydroxide or catalysts like palladium.
Major Products:
Oxidation: 5-Chloropyridine-3-sulfonic acid.
Reduction: 5-Chloropyridine-3-sulfide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-Chloropyridine-3-sulfinic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study enzyme inhibition and as a building block for the synthesis of bioactive molecules .
作用機序
The mechanism of action of 5-Chloropyridine-3-sulfinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinic acid group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .
類似化合物との比較
5-Chloropyridine-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
3-Chloropyridine: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.
5-Bromopyridine-3-sulfinic acid: Similar reactivity but with a bromine atom instead of chlorine.
Uniqueness: 5-Chloropyridine-3-sulfinic acid is unique due to the presence of both a chlorine atom and a sulfinic acid group, which confer distinct chemical reactivity and potential for diverse applications in various fields .
特性
分子式 |
C5H4ClNO2S |
|---|---|
分子量 |
177.61 g/mol |
IUPAC名 |
5-chloropyridine-3-sulfinic acid |
InChI |
InChI=1S/C5H4ClNO2S/c6-4-1-5(10(8)9)3-7-2-4/h1-3H,(H,8,9) |
InChIキー |
IPEBYTVYEONXIR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1Cl)S(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid](/img/structure/B12972596.png)
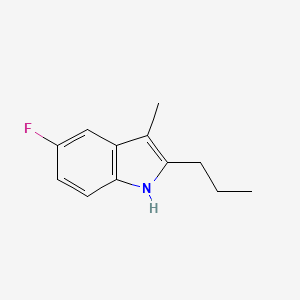
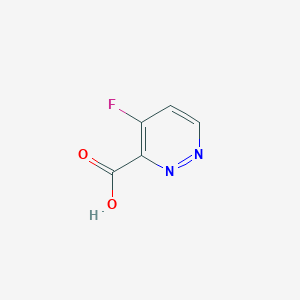
![tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12972615.png)
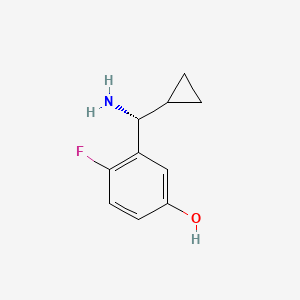
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12972626.png)

![3-Methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12972628.png)
![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12972631.png)


